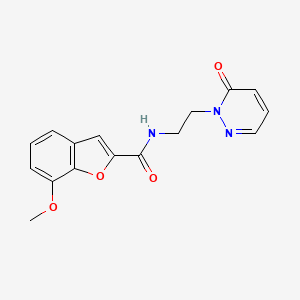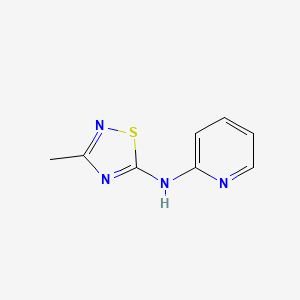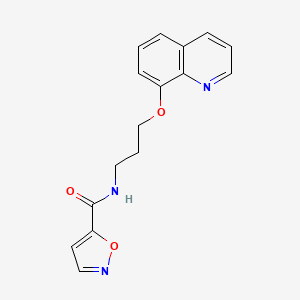![molecular formula C26H25N3O5 B2676678 Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-55-8](/img/structure/B2676678.png)
Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound that features a biphenyl group, a piperazine ring, and a nitrobenzenecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with a piperazine derivative under nucleophilic substitution conditions.
Introduction of the Nitro Group: Nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its piperazine and biphenyl groups.
Material Science: Its structural properties make it suitable for the development of polymers and advanced materials.
Biology and Medicine:
Pharmaceuticals: Potential use as a drug candidate due to its complex structure, which may interact with various biological targets.
Biological Probes: Used in the study of enzyme interactions and receptor binding due to its functional groups.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Utilized in the production of specialty chemicals and materials.
作用機序
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Methyl 4-[4-(2-phenyl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate
- Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-aminobenzenecarboxylate
Comparison:
- Structural Differences: The presence of different substituents on the benzene ring or variations in the piperazine ring can significantly alter the compound’s properties.
- Unique Features: The specific arrangement of the biphenyl group and the nitrobenzenecarboxylate moiety in Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate provides unique steric and electronic properties, making it distinct from similar compounds.
This detailed overview covers the essential aspects of Methyl 4-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate, from its synthesis to its applications and unique characteristics
特性
IUPAC Name |
methyl 3-nitro-4-[4-[2-oxo-2-(4-phenylphenyl)ethyl]piperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-34-26(31)22-11-12-23(24(17-22)29(32)33)28-15-13-27(14-16-28)18-25(30)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXUAJWEOQAAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2676596.png)
![N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2676598.png)




![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)

![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)
![2-Bromo-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B2676611.png)


![N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2676616.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)
